molecular formula C16H15NO3S B2611916 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 1255777-69-5

1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2611916
CAS No.: 1255777-69-5
M. Wt: 301.36
InChI Key: NMLFHCMQVGZXDI-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (CAS RN: 893310-66-2) is a high-purity chemical scaffold belonging to the class of 2,1-benzothiazine 2,2-dioxides, also known as sultams. These cyclic sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities . The compound features a benzothiazine core fused with a benzene ring, where the sulfur atom exhibits a distorted tetrahedral geometry, and the heterocyclic ring typically adopts a half-chair conformation, influencing its intermolecular binding interactions . This compound serves as a versatile intermediate for synthesizing novel derivatives for pharmaceutical research. Analogues of 2,1-benzothiazine have been investigated as potent inhibitors of monoamine oxidase (MAO) enzymes, which are key targets for treating neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease . Furthermore, the 2,1-benzothiazine core is a recognized pharmacophore in developing anti-inflammatory, antifungal, antibacterial, and anticancer agents . Its structural framework allows for further functionalization, making it a valuable template for drug discovery and lead optimization programs. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)10-17-15-5-3-2-4-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFHCMQVGZXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 2-aminobenzenesulfonamide.

    Formation of Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with 2-aminobenzenesulfonamide under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzothiazine ring system.

    Oxidation: The final step involves the oxidation of the benzothiazine ring to introduce the sulfone group, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the sulfone group back to a sulfide or other reduced forms.

    Substitution: The benzothiazine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step reactions that may include:

  • Formation of the Benzothiazine Core : Utilizing starting materials such as methyl anthranilate and various alkylating agents.
  • Cyclization Reactions : These reactions are often facilitated by ultrasound or other catalytic methods to enhance yield and efficiency.
  • Characterization Techniques : The synthesized compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of benzothiazine derivatives, including this compound:

  • Activity Against Bacteria : Compounds derived from this class have shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus .

Anticancer Potential

Research indicates that benzothiazine derivatives may possess anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in tumor growth .

Study on Antibacterial Activity

A study conducted by Muhammad Shafiq et al. reported the synthesis of various benzothiazine derivatives and their evaluation for antibacterial activity. The results demonstrated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Anticancer Research

Another significant study explored the cytotoxic effects of benzothiazine derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial ActivityAnticancer ActivityReference
This compoundModerateHigh ,
Other Benzothiazine Derivative AHighModerate
Other Benzothiazine Derivative BLowHigh

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Isosteres

The 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core is compared to two primary groups:

  • 4-Hydroxycoumarin Derivatives : These are anticoagulants acting via vitamin K inhibition. While structurally distinct, the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives share isosteric mimicry, enabling similar pharmacophore interactions but with divergent biological outcomes (e.g., NSAID activity vs. anticoagulation) .
  • 2H-1,2-Benzothiazin-4(3H)-one 2,2-dioxide (Oxicam Scaffold) : Positional isomerism (N vs. S orientation) differentiates the target compound from oxicams. The 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives exhibit enhanced anti-inflammatory potency, attributed to optimized electronic and steric profiles .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Core Structure Key Substituent Primary Activity Reference
Target Compound 1H-2,1-Benzothiazin-4(3H)-one 4-Methylbenzyl NSAID (Anti-inflammatory)
Piroxicam® 2H-1,2-Benzothiazin-4(3H)-one N-Pyridyl NSAID (Anti-inflammatory)
4-Hydroxycoumarin Coumarin 4-Hydroxy Anticoagulant
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide Benzoxathiin O-atom (vs. N-R) Antimicrobial (Gram-positive)

Table 2: Antimicrobial Activity Comparison

Compound Gram-Positive Activity Gram-Negative Activity Antifungal Activity
Target Compound Moderate High High (C. albicans)
1,2-Benzoxathiin Derivatives High Low Low
Oxicams (Piroxicam) None None None

Table 3: Reaction Outcomes in Multicomponent Syntheses

Substrate Aldehyde Type Product Yield (%)
Target Compound Aromatic 2-Amino-4H-pyrans 70–85
1,2-Benzoxathiin-4(3H)-one Aromatic Bis-adduct salts 40–50
3,3-Dibromo Derivative Aliphatic Minor pyrans 20–30
Crystallographic and Conformational Analysis
  • Sofa Conformation: The benzothiazinone ring adopts a sofa conformation stabilized by weak C–H···O hydrogen bonds, as seen in 1-propyl and 1-ethyl derivatives. This conformation enhances molecular packing and solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) increase ring puckering (Q = 0.58 Å in 3,3-dichloro derivatives vs. 0.35 Å in parent compounds), altering bioavailability .

Biological Activity

1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. Its unique structure, featuring a benzothiazine ring fused with a sulfone group, has attracted attention in various fields of research, particularly for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparative analyses with similar compounds.

  • Chemical Name: this compound
  • CAS Number: 1255777-69-5
  • Molecular Formula: C16H15NO3S
  • Molecular Weight: 301.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction: It may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Modulation: The compound can affect the expression of genes associated with various biological processes, including inflammation and cell cycle regulation.

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. Specifically:

  • In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For example, it has been effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been linked to its ability to inhibit lipoxygenase enzymes:

  • Case Studies: In animal models, administration of this compound resulted in reduced inflammation markers and improved clinical outcomes in conditions like arthritis.

Anticancer Potential

Recent studies suggest that this benzothiazine derivative may have anticancer properties:

  • Mechanistic Insights: It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-chlorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxideStructureAntimicrobial and anti-inflammatory
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxideStructureModerate anticancer activity
1-(4-nitrobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxideStructureStronger enzyme inhibition

This table illustrates how variations in substituents on the benzothiazine ring can influence biological activity.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Study Highlights

  • Lipoxygenase Inhibition : A study demonstrated that derivatives of benzothiazines could inhibit lipoxygenase activity by up to 70%, indicating potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against certain pathogens .
  • Anticancer Effects : Research indicated that treatment with this compound led to significant reductions in tumor size in xenograft models .

Q & A

Q. Key Considerations :

  • Steric hindrance from substituents (e.g., bromine or methyl groups) may require extended reaction times or elevated temperatures .
  • Use benzoyl peroxide as a radical initiator to improve halogenation efficiency .

Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?

Q. Spectroscopic Methods :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons in the 4-methylbenzyl group appear as distinct singlets (~δ 2.35 ppm for CH₃) .
  • IR Spectroscopy : Confirms sulfone groups (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .

Q. Crystallographic Methods :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and conformations. The benzothiazine ring often adopts a "sofa" or twisted conformation, with puckering parameters (e.g., Qₜ = 0.604 Å) calculated using Cremer-Pople analysis .
  • Software : SHELX for refinement (R₁ < 0.05 for high-quality data) and ORTEP-3 for visualization .

Q. Methodological Insight :

  • Use density functional theory (DFT) to correlate experimental puckering parameters with energy minima .
  • Compare with analogs like 1-propyl derivatives, where longer alkyl chains increase conformational flexibility .

Advanced: How to address contradictions in biological activity data across studies?

Discrepancies may stem from:

  • Solubility Differences : Derivatives with 4-methylbenzyl groups show improved lipid solubility, altering bioavailability .
  • Assay Variability : Anti-HCV activity in the benzothiazinone scaffold is highly dependent on substituent electronic profiles (e.g., electron-withdrawing groups enhance binding) .

Q. Resolution Strategy :

  • Normalize data using internal standards (e.g., oxicams for anti-inflammatory assays) .
  • Conduct docking studies to validate target engagement (e.g., HCV NS5B polymerase) .

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